4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and multiple fluorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of Fluorine Substituents: Fluorination reactions can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Sulfonamide Formation: The sulfonamide group can be introduced through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Bromine, nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups on the benzene ring.
Scientific Research Applications
4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential as an antimicrobial or anticancer agent.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-chloro-4′-fluoro-α-(pyrimidin-5-yl)benzhydrylalcohol
Uniqueness
4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for drug development and material science applications .
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c1-12-9-15(20)5-6-17(12)26(23,24)21-8-7-16-11-25-18(22-16)13-3-2-4-14(19)10-13/h2-6,9-11,21H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGLGWMKNSSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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